molecular formula C16H14N2O3S B5851615 2-(benzylsulfonyl)-N-(2-cyanophenyl)acetamide

2-(benzylsulfonyl)-N-(2-cyanophenyl)acetamide

Cat. No. B5851615
M. Wt: 314.4 g/mol
InChI Key: SQBQOIAVNVTPNQ-UHFFFAOYSA-N
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Description

2-(benzylsulfonyl)-N-(2-cyanophenyl)acetamide, also known as BSCA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. BSCA belongs to the class of sulfonylurea compounds and has shown promising results in the treatment of various diseases, including diabetes, cancer, and inflammation.

Mechanism of Action

The mechanism of action of 2-(benzylsulfonyl)-N-(2-cyanophenyl)acetamide involves the activation of ATP-sensitive potassium (KATP) channels in pancreatic beta cells. This leads to the depolarization of the cell membrane and the subsequent influx of calcium ions, which triggers insulin secretion. 2-(benzylsulfonyl)-N-(2-cyanophenyl)acetamide also activates AMP-activated protein kinase (AMPK), which plays a crucial role in glucose uptake and metabolism in peripheral tissues.
Biochemical and Physiological Effects
2-(benzylsulfonyl)-N-(2-cyanophenyl)acetamide has been shown to have several biochemical and physiological effects, including the stimulation of insulin secretion, improvement of insulin sensitivity, and reduction of blood glucose levels. 2-(benzylsulfonyl)-N-(2-cyanophenyl)acetamide has also been shown to inhibit the growth of cancer cells, induce apoptosis, and reduce inflammation.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-(benzylsulfonyl)-N-(2-cyanophenyl)acetamide is its ability to stimulate insulin secretion and improve glucose uptake in peripheral tissues. This makes it a promising candidate for the treatment of diabetes. However, the synthesis of 2-(benzylsulfonyl)-N-(2-cyanophenyl)acetamide is a multi-step process and can be time-consuming and expensive. Additionally, the long-term effects of 2-(benzylsulfonyl)-N-(2-cyanophenyl)acetamide on human health are still unknown, and further studies are needed to determine its safety and efficacy.

Future Directions

There are several potential future directions for the study of 2-(benzylsulfonyl)-N-(2-cyanophenyl)acetamide. One area of research could focus on the development of more efficient and cost-effective synthesis methods for 2-(benzylsulfonyl)-N-(2-cyanophenyl)acetamide. Another area of research could focus on the use of 2-(benzylsulfonyl)-N-(2-cyanophenyl)acetamide in combination with other drugs for the treatment of diabetes and other diseases. Additionally, further studies are needed to determine the long-term effects of 2-(benzylsulfonyl)-N-(2-cyanophenyl)acetamide on human health and to assess its safety and efficacy.

Synthesis Methods

The synthesis of 2-(benzylsulfonyl)-N-(2-cyanophenyl)acetamide involves a multi-step process that includes the reaction of benzylsulfonyl chloride with 2-aminobenzonitrile, followed by the addition of acetic anhydride and sodium acetate. The resulting product is then purified using chromatographic techniques to obtain pure 2-(benzylsulfonyl)-N-(2-cyanophenyl)acetamide.

Scientific Research Applications

2-(benzylsulfonyl)-N-(2-cyanophenyl)acetamide has been extensively studied for its potential applications in the treatment of diabetes. Studies have shown that 2-(benzylsulfonyl)-N-(2-cyanophenyl)acetamide has a hypoglycemic effect and can lower blood glucose levels by stimulating insulin secretion from pancreatic beta cells. 2-(benzylsulfonyl)-N-(2-cyanophenyl)acetamide has also been shown to improve insulin sensitivity and glucose uptake in peripheral tissues.
In addition to its potential applications in diabetes, 2-(benzylsulfonyl)-N-(2-cyanophenyl)acetamide has also been studied for its anti-inflammatory and anti-cancer properties. Studies have shown that 2-(benzylsulfonyl)-N-(2-cyanophenyl)acetamide can inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. 2-(benzylsulfonyl)-N-(2-cyanophenyl)acetamide has also been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines.

properties

IUPAC Name

2-benzylsulfonyl-N-(2-cyanophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O3S/c17-10-14-8-4-5-9-15(14)18-16(19)12-22(20,21)11-13-6-2-1-3-7-13/h1-9H,11-12H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQBQOIAVNVTPNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CS(=O)(=O)CC(=O)NC2=CC=CC=C2C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(benzylsulfonyl)-N-(2-cyanophenyl)acetamide

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